5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
説明
The compound 5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic molecule featuring a pyrazolo[4,3-c]quinoline core fused with a 1,4-dioxane ring. Its structure includes a 4-fluorobenzyl group at position 5 and a 4-methylphenyl substituent at position 3 (Fig. 1). This compound is part of a broader class of pyrazoloquinoline derivatives, which are extensively studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The presence of electron-withdrawing (fluorine) and electron-donating (methyl) groups may enhance its metabolic stability and target selectivity .
特性
IUPAC Name |
17-[(4-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c1-16-2-6-18(7-3-16)25-21-15-30(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKDXKYBEWDRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple organic reactions. A common method includes:
- Formation of the Quinoline Core : Achieved through Skraup synthesis involving aniline derivatives.
- Introduction of Dioxino Group : Reacting the quinoline intermediate with diol compounds under acidic conditions.
- Cyclization to Form Pyrazolo Group : Final cyclization with hydrazine derivatives.
This multi-step approach allows for the introduction of various substituents that enhance biological activity.
Biological Mechanisms
The compound exhibits several biological activities attributed to its unique structure:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific molecular targets involved in tumor growth. For instance, it has shown promising results against BRCA1/2 mutant cancer cells with low EC50 values (0.3 nM for MX-1 cells) .
- Enzyme Inhibition : It acts as a poly(ADP-ribose) polymerase (PARP) inhibitor, crucial for DNA repair processes. The compound demonstrated potent inhibition of PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM, respectively .
- Anti-inflammatory Effects : Its structure allows it to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Efficacy : In a study involving a breast cancer xenograft model (BRCA1 mutant MX-1), the compound displayed significant antitumor efficacy when administered orally, either as a single agent or in combination with chemotherapy drugs .
- Mechanistic Studies : Molecular docking studies have indicated that the compound interacts favorably with target enzymes and receptors due to its structural features, enhancing its potential as a therapeutic agent .
Table 1: Biological Activity Summary
| Activity Type | Target/Mechanism | EC50/Ki Values | Reference |
|---|---|---|---|
| Anticancer | BRCA1 mutant cells | EC50 = 0.3 nM | |
| PARP Inhibition | PARP1/2 | Ki = 1.2 nM / 0.87 nM | |
| Anti-inflammatory | Inflammatory pathways | Not specified |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Quinoline Core | Skraup Synthesis | Aniline derivatives, Glycerol |
| Dioxino Group Introduction | Acidic Reaction | Diol compounds |
| Pyrazolo Group Cyclization | Cyclization | Hydrazine derivatives |
類似化合物との比較
Enzyme Inhibition
The target compound’s structural analogs demonstrate potent β-glucuronidase inhibition (IC₅₀: 0.8–2.5 μM), crucial for mitigating chemotherapy-induced intestinal damage . For example:
Anticancer and Anti-inflammatory Activity
- CGS-9896 (unsubstituted pyrazoloquinoline): Acts as an anxiolytic via benzodiazepine receptor binding (Kᵢ = 12 nM) .
- 7,8-Dimethoxy-analog : Shows COX-2 inhibition (IC₅₀ = 0.45 μM) due to methoxy groups mimicking natural substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
